molecular formula C14H19N5O3S B11074311 N-cyclohexyl-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide

N-cyclohexyl-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide

Cat. No.: B11074311
M. Wt: 337.40 g/mol
InChI Key: BFNQLXMBVFBJMJ-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide is a complex organic compound that features a tetrazole ring, a sulfonamide group, and a methoxy group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide typically involves the formation of the tetrazole ring through cycloaddition reactions. One common method involves the reaction of an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc chloride. This reaction can be carried out in solvents like isopropanol or n-butanol under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclohexyl-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes or receptors that recognize carboxylate groups. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring enhances its ability to interact with biological targets, while the sulfonamide group contributes to its stability and solubility .

Properties

Molecular Formula

C14H19N5O3S

Molecular Weight

337.40 g/mol

IUPAC Name

N-cyclohexyl-4-methoxy-3-(tetrazol-1-yl)benzenesulfonamide

InChI

InChI=1S/C14H19N5O3S/c1-22-14-8-7-12(9-13(14)19-10-15-17-18-19)23(20,21)16-11-5-3-2-4-6-11/h7-11,16H,2-6H2,1H3

InChI Key

BFNQLXMBVFBJMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)N3C=NN=N3

Origin of Product

United States

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